molecular formula C22H15BrN2O3 B11551079 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11551079
M. Wt: 435.3 g/mol
InChI Key: RSLLSCWFXRVFTQ-UHFFFAOYSA-N
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Description

N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine is a complex organic compound that features a combination of benzodioxole and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine is unique due to its specific combination of benzodioxole and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C22H15BrN2O3

Molecular Weight

435.3 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C22H15BrN2O3/c1-13-4-2-7-18-21(13)25-22(28-18)14-5-3-6-16(8-14)24-11-15-9-19-20(10-17(15)23)27-12-26-19/h2-11H,12H2,1H3

InChI Key

RSLLSCWFXRVFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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